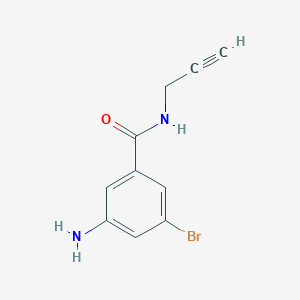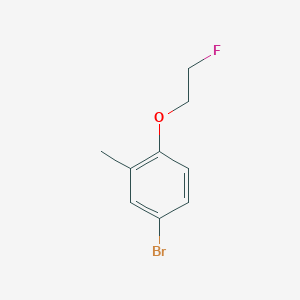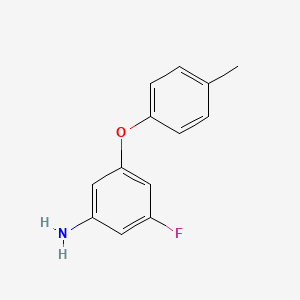![molecular formula C10H13Cl2F3N6O B1407031 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride CAS No. 1638612-91-5](/img/structure/B1407031.png)
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Overview
Description
The compound “2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride” is a complex organic molecule. It contains a piperazine ring, a trifluoromethyl group, and a triazolopyrimidinone moiety. These functional groups suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and a trifluoromethyl group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the nitrogen atoms in the heterocyclic rings. These could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the heterocyclic rings could contribute to its stability .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antihypertensive Activity
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including structures related to the compound , were synthesized and tested for antihypertensive activity. Compounds showed promising activity, indicating potential applications in cardiovascular health management (Bayomi et al., 1999).
Parkinson's Disease Research
The compound's core structure, when altered, has shown effectiveness in models of Parkinson's disease. Specifically, piperazine derivatives of triazolo[1,5-a][1,3,5]triazine, closely related to the compound, have been identified as potent and selective adenosine A2a receptor antagonists. These have been tested for oral activity in rodent models of Parkinson's disease, suggesting the compound's potential relevance in neurodegenerative disease research (Vu et al., 2004).
Cancer Research
A derivative of the compound, specifically a small-molecule androgen receptor downregulator, has undergone clinical trials for the treatment of advanced prostate cancer. This indicates potential applications in oncology and cancer treatment research (Bradbury et al., 2013).
Antimicrobial Activity
Piperazine derivatives, including structures similar to the compound, have been synthesized and evaluated for antimicrobial activity. The study involved in vitro screening against bacterial and fungal strains, indicating potential use in antimicrobial and infectious disease research (Patil et al., 2021).
Diabetes and Metabolic Disorder Research
Piperazine and triazolo-pyridazine derivatives have been synthesized and evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. This points to possible applications in metabolic disorder research and diabetes treatment (Bindu et al., 2019).
The potential scientific applications of 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride span various fields, including cardiovascular health, neurodegenerative diseases, cancer research, antimicrobial studies, and metabolic disorder research. Further studies and clinical trials could unveil more about its efficacy and potential uses.
Scientific Research Applications of 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Antihypertensive Research
A study focused on synthesizing new 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties, including compounds structurally related to prazosin. These compounds, including 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride, showed potential as antihypertensive agents. This research signifies the importance of these compounds in developing new antihypertensive drugs (Bayomi et al., 1999).
Parkinson's Disease Therapy
Research on adenosine A2a receptor antagonists, which are crucial in treating Parkinson's disease, has shown that piperazine derivatives, including the compound , are effective. These findings are essential in developing new therapeutic approaches for Parkinson's disease (Vu et al., 2004).
Androgen Receptor Downregulation in Prostate Cancer
A study discovered that modifying the triazolopyridazine moiety in certain piperazine derivatives, including 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride, led to the creation of a clinical candidate (AZD3514) for treating castrate-resistant prostate cancer. This research has critical implications for prostate cancer therapy (Bradbury et al., 2013).
Antagonist Activity in 5-HT2 Receptor
Compounds synthesized from 1,2,4-triazolo[1,5-a]pyrimidin showed significant 5-HT2 antagonist activity, which is crucial in developing treatments for various psychiatric and neurological disorders (Watanabe et al., 1992).
Antidiabetic Drug Synthesis
Research on dipeptidyl peptidase-4 (DPP-4) inhibitors for treating diabetes includes synthesizing triazolo-pyridazine-6-yl-substituted piperazines, such as the compound . These inhibitors showed significant potential as antidiabetic medications (Bindu et al., 2019).
Antimicrobial Activity
Studies have synthesized new piperazine and triazolo-pyrazine derivatives, including the compound , and evaluated their antimicrobial activities against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (Patil et al., 2021).
Future Directions
properties
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N6O.2ClH/c11-10(12,13)6-5-7(20)19-8(15-6)16-9(17-19)18-3-1-14-2-4-18;;/h5,14H,1-4H2,(H,15,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFSQFNCOMGFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=NC(=CC(=O)N3N2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1406948.png)

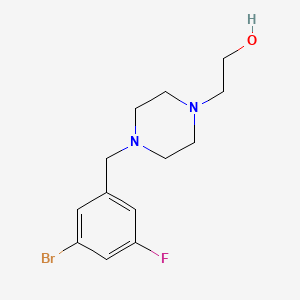
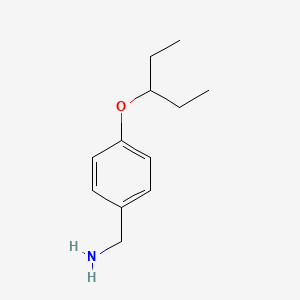

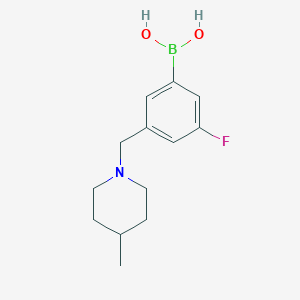
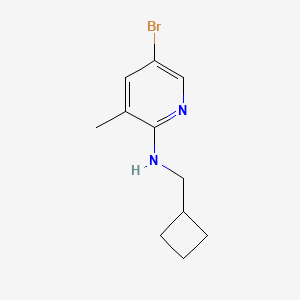
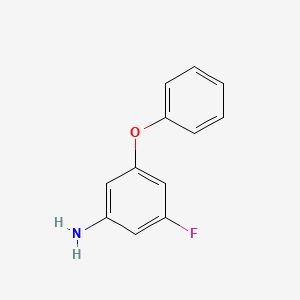
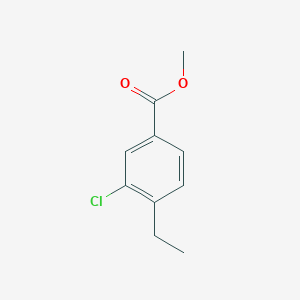
![1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1406964.png)

